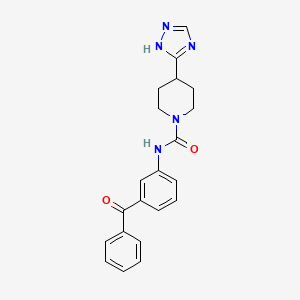![molecular formula C15H21N3O3S B6623332 N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its potential as an anticancer agent, as well as for its role in regulating gene expression and epigenetic modifications.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in the regulation of gene expression, and their acetylation status is an important epigenetic modification that can affect gene transcription. By inhibiting HDAC activity, N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can increase histone acetylation levels, leading to changes in gene expression and epigenetic modifications that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Studies have also shown that N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. Additionally, N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to modulate the immune response, which can affect the ability of the body to fight cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression and epigenetic modifications. Additionally, N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a relatively low toxicity profile, making it a potentially safe and effective anticancer agent. However, there are also limitations to using N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments, including its potential for off-target effects and the need for further studies to determine optimal dosing and treatment regimens.
Future Directions
There are a number of future directions for research on N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, including its potential for use in combination with other anticancer agents, its role in regulating immune responses, and its potential for use in other diseases beyond cancer. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, as well as its potential for off-target effects and toxicity. Overall, N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide represents a promising avenue for research in the field of cancer and epigenetics, with potential applications in both basic science and clinical settings.
Synthesis Methods
The synthesis of N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-hydroxy-5-phenylpyridine, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylsulfamoyl ethylamine to form the intermediate, which is subsequently reacted with 2-amino-4-methylpyridine to form N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.
Scientific Research Applications
N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied in the field of cancer research, with a focus on its potential as an anticancer agent. Studies have shown that N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and epigenetic modifications. By inhibiting HDAC activity, N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death.
properties
IUPAC Name |
N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-16-22(20,21)11-9-17-15(19)18-10-5-8-14(12-18)13-6-3-2-4-7-13/h2-4,6-8,16H,5,9-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBWUUWQMRPVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC(=O)N1CCC=C(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6623255.png)
![1-[2-[(2-Methylfuran-3-carbonyl)amino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B6623262.png)
![4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid](/img/structure/B6623267.png)
![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)
![2-[2-[[2-(6-Methylpyridin-3-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623283.png)
![N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide](/img/structure/B6623290.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)
![N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide](/img/structure/B6623352.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)